7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
Overview
Description
7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, methyl, and phenyl-pyrazolyl groups. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, acetophenone, and phenylhydrazine.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between the benzaldehyde and acetophenone to form a chalcone intermediate.
Cyclization: The chalcone undergoes cyclization in the presence of a base, such as potassium hydroxide, to form the chromen-4-one core.
Hydroxylation: The hydroxyl group is introduced at the 7-position through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Pyrazole Formation: The phenylhydrazine reacts with the chromen-4-one intermediate to form the pyrazole ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It is also studied for its potential anti-inflammatory and antimicrobial properties.
Medicine
In medicine, the compound is investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, cosmetics, and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy group plays a crucial role in neutralizing free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. It also inhibits cell proliferation by arresting the cell cycle at specific phases.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Apigenin: Exhibits anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness
7-hydroxy-2,8-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one is unique due to the presence of the pyrazole ring, which enhances its biological activity and provides additional sites for chemical modification. This structural feature distinguishes it from other flavonoids and contributes to its diverse pharmacological properties.
Properties
IUPAC Name |
7-hydroxy-2,8-dimethyl-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-17(23)9-8-16-19(24)18(13(2)25-20(12)16)14-10-21-22(11-14)15-6-4-3-5-7-15/h3-11,23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLWYUWNSCMSBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CN(N=C3)C4=CC=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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